molecular formula C24H37NO5 B13412863 Ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate

Ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B13412863
M. Wt: 419.6 g/mol
InChI Key: RSRHQRPZSHOGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate involves several steps. One common method includes the condensation of 6-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the esterification of the quinoline carboxylic acid derivative with ethanol, followed by purification steps such as crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkyl halides for substitution reactions. The reactions typically require specific solvents and temperature conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions include ketone derivatives, reduced quinoline compounds, and substituted quinoline esters .

Scientific Research Applications

Ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate involves the inhibition of mitochondrial electron transport in protozoa. This disruption of energy production leads to the death of the protozoal cells. The compound specifically targets the cytochrome bc1 complex in the mitochondrial membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate is unique due to its specific combination of decoxy and ethoxy groups, which contribute to its potent antiprotozoal activity. This combination is not commonly found in other quinoline derivatives, making it particularly effective in veterinary applications .

Properties

Molecular Formula

C24H37NO5

Molecular Weight

419.6 g/mol

IUPAC Name

ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate

InChI

InChI=1S/C24H37NO5/c1-4-7-8-9-10-11-12-13-14-30-21-15-18-20(16-22(21)28-5-2)25-17-19(23(18)26)24(27)29-6-3/h15-17,23,25-26H,4-14H2,1-3H3

InChI Key

RSRHQRPZSHOGSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=C(C=C2C(=C1)C(C(=CN2)C(=O)OCC)O)OCC

Origin of Product

United States

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